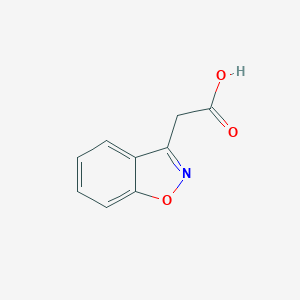
2-(1,2-Benzisoxazol-3-yl)acetic acid
Cat. No. B189195
Key on ui cas rn:
4865-84-3
M. Wt: 177.16 g/mol
InChI Key: BVSIAYQIMUUCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07262304B2
Procedure details


A mixture of hydroxylamine sulfate (344.0 g), water (904 ml) and a 25% aqueous sodium hydroxide solution (456 ml) is stirred, and thereto are added 4-hydroxycoumarin (168.0 g) and ethylenediaminetetraacetic acid disodium salt dihydrate (3.2 g), and the mixture is stirred with heating at 84° C.-86° C. for 4 hours. The reaction mixture is cooled, and thereto is added 1,2-dichloroethane (240 ml). The mixture is stirred, and the aqueous layer is collected. The pH value of the aqueous layer is adjusted to pH 1-2 with 25% sulfuric acid, and the precipitated crystals are collected by filtration, washed with water, and dried with air at 60° C. for 15 hours to give 1,2-benzisoxazole-3-acetic acid (170.4 g).




Name
ethylenediaminetetraacetic acid disodium salt dihydrate
Quantity
3.2 g
Type
catalyst
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][OH:7].[OH2:8].[OH-:9].[Na+].O[C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)O[C:14](=O)[CH:13]=1>O.O.[Na+].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC([O-])=O)CC([O-])=O.ClCCCl>[O:7]1[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:21]=2[C:12]([CH2:13][C:14]([OH:9])=[O:8])=[N:6]1 |f:0.1,3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
344 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NO
|
|
Name
|
|
|
Quantity
|
904 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
456 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
168 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC(OC2=CC=CC=C12)=O
|
|
Name
|
ethylenediaminetetraacetic acid disodium salt dihydrate
|
|
Quantity
|
3.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating at 84° C.-86° C. for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer is collected
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals are collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried with air at 60° C. for 15 hours
|
|
Duration
|
15 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1N=C(C2=C1C=CC=C2)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 170.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
